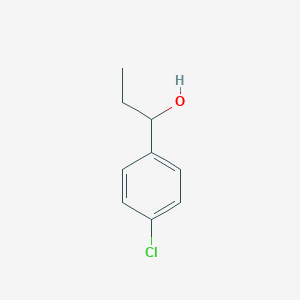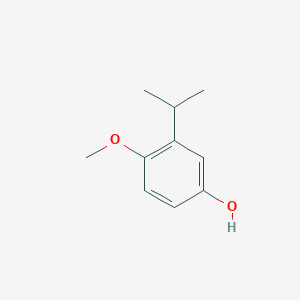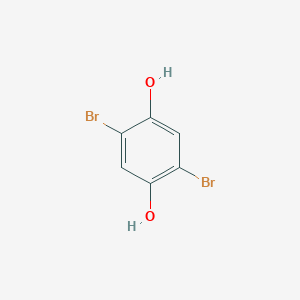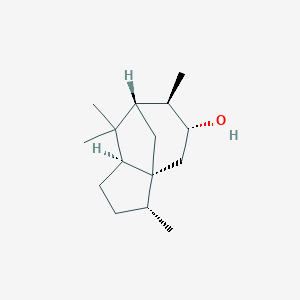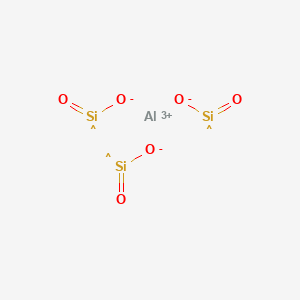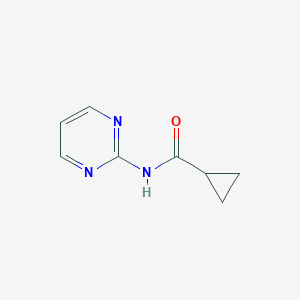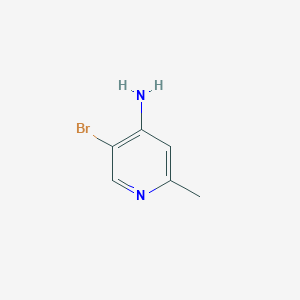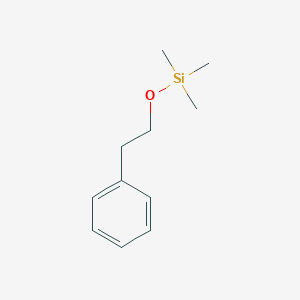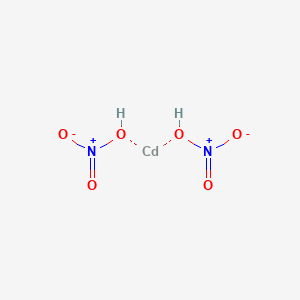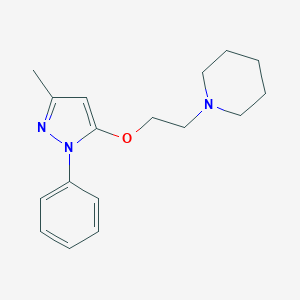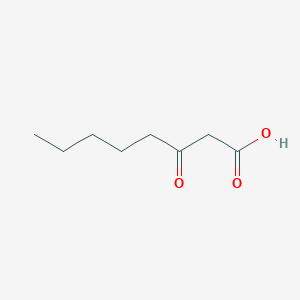
3-氧代辛酸
描述
3-Oxooctanoic acid, also known as 3-oxo-C8-homoserine lactone, is a signaling molecule belonging to the family of N-acyl homoserine lactones (AHLs). It is produced by various Gram-negative bacteria and plays a crucial role in regulating gene expression and communication between bacterial cells. The molecule has been extensively studied for its synthesis, mechanism of action, and biological effects.
科学研究应用
2-辛炔酸的代谢产物
3-氧代辛酸是辛酸的衍生物,带有β-氧代基团 . 它是2-辛炔酸的可能代谢产物 . 代谢产物在代谢中起着至关重要的作用,包括食物的消化、不同细胞之间的物质运输以及废物的消除。
在生物系统中的作用
3-氧代辛酸是一种主要的代谢产物 . 主要代谢产物在代谢或生理上必不可少。 它们直接参与生物体的生长、发育或繁殖 .
化学作用
作为布朗斯特酸,3-氧代辛酸是一种能够将质子捐赠给受体的分子实体 . 这种性质可能在各种化学反应和过程中有用。
潜在的生物标记
作用机制
Target of Action
3-Oxooctanoic acid is a primary metabolite . Primary metabolites are metabolically or physiologically essential metabolites that are directly involved in an organism’s growth, development, or reproduction . It is a derivative of octanoic acid carrying a β-oxo group .
Mode of Action
As a β-oxo fatty acid , it may participate in various metabolic processes, including the synthesis, decomposition, and metabolism of fatty acids .
Biochemical Pathways
3-Oxooctanoic acid is a possible metabolite of 2-octynoic acid . It is involved in the metabolism of fatty acids, where it can be converted into acetyl-CoA through beta oxidation, and then enter the citric acid cycle .
Result of Action
As a primary metabolite, it is likely to play a role in various physiological processes, including growth, development, and reproduction .
生化分析
Biochemical Properties
3-Oxooctanoic acid is a potential metabolite of 2-octynoic acid . It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor
Cellular Effects
As a primary metabolite, it is likely to be involved in essential metabolic or physiological processes .
Molecular Mechanism
As a potential metabolite of 2-octynoic acid, it may be involved in the metabolism of this compound .
Metabolic Pathways
3-Oxooctanoic acid is a possible metabolite of 2-octynoic acid
属性
IUPAC Name |
3-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRRWJFOZIGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157812 | |
| Record name | 3-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13283-91-5 | |
| Record name | 3-Oxooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ketooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-oxooctanoic acid in natural product synthesis?
A1: 3-Oxooctanoic acid serves as a valuable building block in the synthesis of various natural products. For instance, it is a key precursor in the synthesis of syringolide 1, a bioactive compound found in bacteria. Researchers have successfully synthesized both (−)- and (+)-Syringolide 1 from 2,3-O-isopropylidene-β-threo-pentulofuranose, utilizing 3-oxooctanoic acid as a starting material []. This highlights the compound's versatility in constructing complex molecular structures found in nature.
Q2: Can 3-oxooctanoic acid be used to produce halogenated marine natural products?
A2: Yes, 3-oxooctanoic acid plays a crucial role in the biosynthesis of halogenated marine natural products. Studies have shown that bromoperoxidase enzymes, found in marine algae like Penicillus capitatus, can catalyze the bromination of 3-oxooctanoic acid []. This enzymatic reaction leads to the formation of various brominated compounds, including 1-bromo-2-heptanone, 1,1-dibromo-2-heptanone, 1,1,1-tribromo-2-heptanone, and bromoform []. These findings suggest a potential biosynthetic route for halogenated hydrocarbons found in marine environments.
Q3: How can 3-oxooctanoic acid be asymmetrically reduced?
A3: Fermenting baker's yeast offers an effective method for the asymmetric reduction of 3-oxooctanoic acid to its corresponding (R)-hydroxy acid []. This biocatalytic approach provides high enantioselectivity (≥98% ee) for a range of β-keto acids, including 3-oxooctanoic acid, highlighting its potential for producing chiral building blocks for various applications [].
Q4: Are there any novel peptide-polyketide compounds derived from 3-oxooctanoic acid?
A4: Yes, a recent discovery revealed a novel peptide-polyketide compound named dahurelmusin A, isolated from Elymus dahuricus infected with the Epichloë bromicola endophyte []. Dahurelmusin A features an unprecedented 5-hydroxy-2,2,4,6-tetramethyl-3-oxooctanoic acid moiety, showcasing the structural diversity possible within this class of compounds []. Interestingly, dahurelmusin A also exhibits insecticidal activities against aphids and cabbage aphids [], suggesting potential applications in pest control.
Q5: What are the analytical techniques used to study 3-oxooctanoic acid and its derivatives?
A5: Researchers employ a combination of analytical techniques to characterize and quantify 3-oxooctanoic acid and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) has been instrumental in identifying brominated products derived from 3-oxooctanoic acid in enzymatic reactions []. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) and X-ray crystallography are crucial for structural elucidation and stereochemical determination of novel compounds like dahurelmusin A [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

